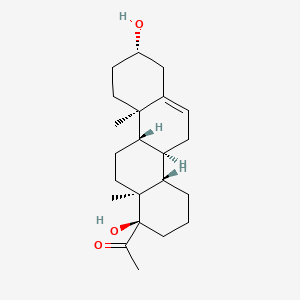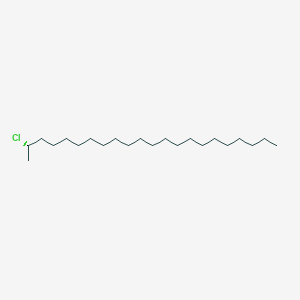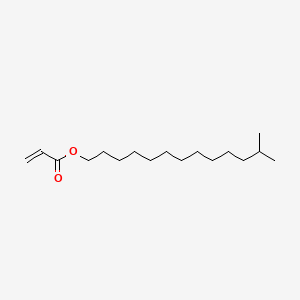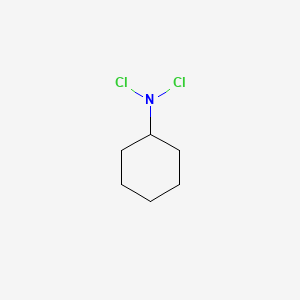
3-Cyclohexyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 148508 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological processes and its potential therapeutic uses.
Métodos De Preparación
The synthesis of NSC 148508 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
NSC 148508 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 148508 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 148508 is being investigated for its potential to treat certain diseases, including cancer and neurodegenerative disorders. In industry, it may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 148508 involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular pathways and processes, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
NSC 148508 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chemical agents used in organic synthesis or therapeutic research. The specific properties and applications of NSC 148508 that set it apart from these similar compounds can include its reactivity, stability, and efficacy in various applications.
Similar Compounds:- NSC 125973
- NSC 39640-72-7
- NSC 181339-01
These compounds share some similarities with NSC 148508 but also have distinct properties that make them unique in their own right.
Propiedades
Número CAS |
39640-72-7 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3-cyclohexyl-4-phenyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C14H16N2O2/c17-14-13(11-7-3-1-4-8-11)16(15-18-14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Clave InChI |
OOEOUPOMSNVRDI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[N+]2=NOC(=C2C3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


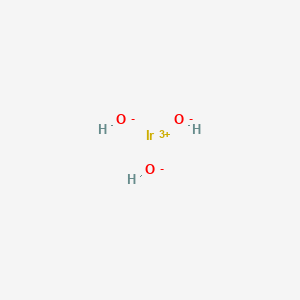
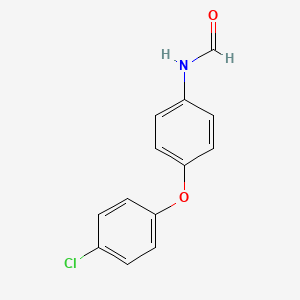
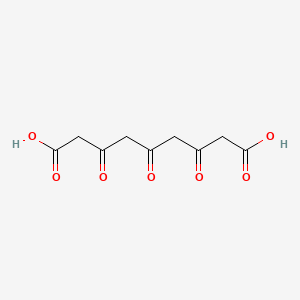
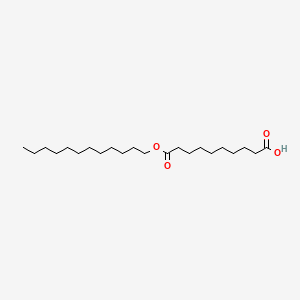
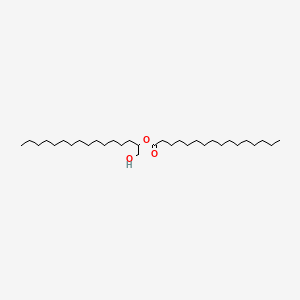
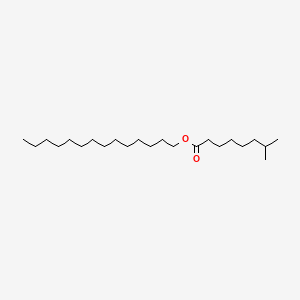

![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
